
3,4-Pyrrolidinediol, 2-methyl-1-(phenylmethyl)-, (2S,3S,4S)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a benzyl group and two hydroxyl groups, making it a versatile intermediate in the synthesis of various bioactive molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: The hydroxyl groups are introduced via oxidation reactions, often employing reagents such as osmium tetroxide or potassium permanganate.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer.
Industrial Production Methods
Industrial production of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL may utilize biocatalytic processes for chiral resolution, leveraging enzymes to achieve high enantioselectivity and yield. These methods are environmentally friendly and scalable for large-scale production.
化学反应分析
Types of Reactions
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Benzyl halides and strong bases like sodium hydride are often employed.
Major Products Formed
The major products formed from these reactions include benzyl-substituted pyrrolidines, ketones, aldehydes, and various substituted derivatives, depending on the reaction conditions and reagents used.
科学研究应用
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound finds applications in the production of fine chemicals and agrochemicals.
作用机制
The mechanism of action of (2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl groups and chiral centers play a crucial role in binding to these targets, modulating their activity and leading to desired biological effects. The pathways involved often include inhibition or activation of enzymatic processes, impacting cellular functions.
相似化合物的比较
Similar Compounds
(2S,3S)-2-CHLORO-3-HYDROXY ESTER: Another chiral compound with similar hydroxyl and chiral centers.
(2S,4S)-2,4-DIAMINOGLUTARIC ACID: Shares structural similarities and is used in similar research applications.
Uniqueness
(2S,3S,4S)-1-BENZYL-2-METHYLPYRROLIDINE-3,4-DIOL is unique due to its specific stereochemistry and the presence of both benzyl and hydroxyl groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of stereochemically complex molecules and in applications requiring high enantioselectivity.
属性
CAS 编号 |
162466-21-9 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC 名称 |
(2S,3S,4S)-1-benzyl-2-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H17NO2/c1-9-12(15)11(14)8-13(9)7-10-5-3-2-4-6-10/h2-6,9,11-12,14-15H,7-8H2,1H3/t9-,11-,12-/m0/s1 |
InChI 键 |
HRIVUJVATFHGST-DLOVCJGASA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H](CN1CC2=CC=CC=C2)O)O |
规范 SMILES |
CC1C(C(CN1CC2=CC=CC=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


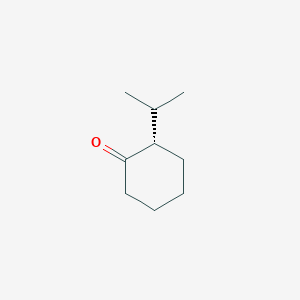
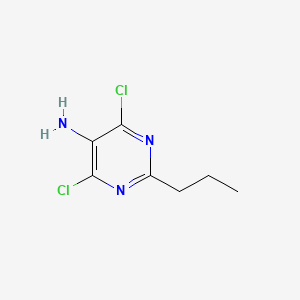
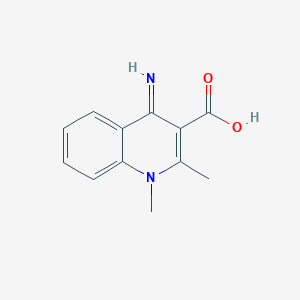

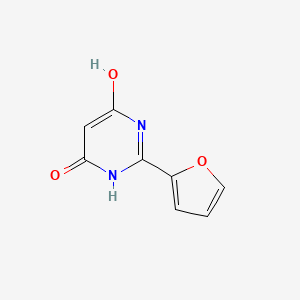
![5-(4-Chlorophenyl)-6,6-dimethyl-3-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916417.png)
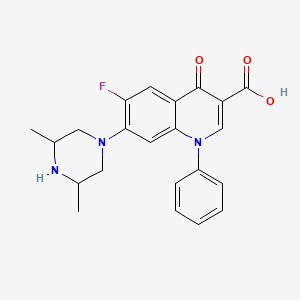

![2-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-4(1H)-thione](/img/structure/B12916428.png)

![Cyclobuta[b]pyrido[3,4-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12916437.png)
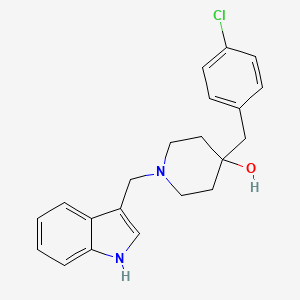
![Furo[3,4-b]furan](/img/structure/B12916448.png)

